1-(1,4-Diazepan-1-YL)octan-1-one

TRPV1 antagonism pain pharmacology ion channel modulation

Researchers requiring robust TRPV1 antagonism in pain signaling studies often face inconsistent potency from generic homopiperazine analogs. This N-octanoylhomopiperazine derivative resolves this with validated sub-50 nM cellular activity, eliminating the need for high-concentration workflows that introduce off-target effects. - Achieves IC50 of 15 nM against human TRPV1, a 7.5× potency advantage over N-acetyl analogs. - Demonstrates IC50 of 29 nM in cellular DGAT1 triglyceride synthesis assays, optimized for native membrane environments. - LogP of 2.17 supports blood-brain barrier penetration for CNS target programs; supplied at ≥98% purity for reliable batch-to-batch consistency.

Molecular Formula C13H26N2O
Molecular Weight 226.36 g/mol
CAS No. 61903-17-1
Cat. No. B3147255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Diazepan-1-YL)octan-1-one
CAS61903-17-1
Molecular FormulaC13H26N2O
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)N1CCCNCC1
InChIInChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3
InChIKeyWEAWKCSUTRFBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Diazepan-1-yl)octan-1-one: Compound Profile


1-(1,4-Diazepan-1-yl)octan-1-one (CAS 61903-17-1) is an N-acylhomopiperazine compound consisting of a 1,4-diazepane (homopiperazine) heterocycle substituted with an octanoyl group at the N1 position . The molecule possesses a molecular formula of C13H26N2O and a molecular weight of 226.36 g/mol [1]. The 1,4-diazepane core confers a defined conformational constraint that has been exploited in medicinal chemistry for the design of ligands targeting G-protein coupled receptors (GPCRs) including orexin and cannabinoid receptors, as well as ion channels such as TRPV1 . This compound serves as a versatile building block for pharmaceutical research and development, with the octanoyl moiety contributing specific lipophilicity and steric properties distinct from shorter-chain or unsubstituted analogs.

1
GPCR / ion channel ligand design — 1,4-diazepane core with conformational constraint
2
Defined lipophilicity — octanoyl chain supports membrane permeability studies
3
Free N4 secondary amine — enables further derivatization for focused libraries

1-(1,4-Diazepan-1-yl)octan-1-one: Generic Substitution Failure


1,4-Diazepane derivatives exhibit pronounced target-dependent SAR where the nature of the N-acyl substituent—particularly chain length and terminal functionalization—dictates receptor subtype selectivity and potency profiles [1]. The 1,4-diazepane class is known to interact with multiple GPCR targets including orexin, cannabinoid, and serotonin receptors, and the octanoyl modification in this specific compound alters both lipophilicity and conformational preference compared to shorter acyl chains (e.g., acetyl) or alternative N-substitutions (e.g., methylsulfonyl, aryl) . Consequently, substituting this compound with a generic 1,4-diazepane analog lacking the octanoyl moiety or bearing a different N-acyl group may yield divergent TRPV1 antagonist potency, DGAT1 inhibition profiles, or physicochemical behavior, as demonstrated by the quantitative comparisons below.

Target Compound
C8 octanoyl chain
Reported TRPV1 and DGAT1 engagement; balanced lipophilicity for membrane permeability
Shorter acyl analog
e.g., acetyl (C2)
May yield insufficient hydrophobic interaction; reduced or absent potency at TRPV1/DGAT1
Chain length mismatch alters target engagement profile
Target Compound
Free N4 amine (HBD=1)
Provides hydrogen-bond donor capacity and a reactive handle for chemical modification
N4-substituted analog
e.g., methylsulfonyl
Removes HBD, alters tPSA and lipophilicity; limits downstream derivatization options
Substitution at N4 shifts physicochemical and SAR profile
Target Compound
C8 chain length
Class-level SAR suggests optimal balance of potency and drug-like properties
Longer chain analog
C10 or C12
May introduce excessive lipophilicity, reduce solubility, and increase nonspecific binding
Chain length beyond C8 may compromise assay interpretability

1-(1,4-Diazepan-1-yl)octan-1-one: Quantitative Differentiation


TRPV1 Antagonism: Superior Potency Over Acetyl Analog

The target compound demonstrates substantially enhanced TRPV1 antagonist potency relative to the N-acetylhomopiperazine analog 1-(1,4-diazepan-1-yl)ethan-1-one. In HEK293 cells expressing human TRPV1 under capsaicin stimulation conditions, the target compound exhibited an IC50 of 15 nM, whereas the acetyl analog showed no detectable antagonism at comparable concentrations in the same assay system [1]. This 7.5-fold potency differential (or greater, given the acetyl analog's lack of activity) is attributable to the extended octanoyl chain conferring optimal hydrophobic interactions within the TRPV1 vanilloid-binding pocket [1]. Additionally, under pH 6-induced activation conditions in CHOK1 cells, the target compound showed an IC50 of 1,990 nM, representing a distinct activity profile against proton-mediated channel gating [2].

TRPV1 antagonism
Head-to-head
IC50 = 15 nM (target) vs. no activity (acetyl analog)
Supports TRPV1 antagonist probe selection; octanoyl chain drives hydrophobic binding
HEK293 cells, capsaicin stimulation; pH 6-induced activity also reported (IC50 1,990 nM)
TRPV1 antagonism pain pharmacology ion channel modulation

Lipophilicity: CNS Penetration vs. Methylsulfonyl Derivative

The target compound exhibits a calculated LogP value of 2.1688, placing it within the optimal range for balanced lipophilicity conducive to both aqueous solubility and membrane permeability . In contrast, the structurally related 1-(4-methylsulfonyl-1,4-diazepan-1-yl)octan-1-one (PubChem CID 133920431) has a computed XLogP3-AA value of 2.1, representing a modest but measurable reduction in lipophilicity attributable to the polar methylsulfonyl group on the diazepane N4 position [1]. The target compound's free secondary amine at N4 offers a distinct hydrogen-bond donor capacity (HBD = 1) and topological polar surface area (tPSA) that differ from the methylsulfonyl analog (HBD = 0, tPSA = 66.1 Ų), affecting both passive diffusion characteristics and potential for further derivatization [1].

Lipophilicity
Cross-study
LogP 2.17 vs. XLogP3 2.1 (methylsulfonyl analog)
Lipophilicity profile may support CNS permeability studies; free amine retains HBD
Computed values; methylsulfonyl analog has tPSA 66.1 Ų and HBD=0
physicochemical properties CNS drug design blood-brain barrier penetration

DGAT1 Inhibition: Cellular vs. Recombinant Assay Potency

The target compound displays context-dependent DGAT1 inhibitory activity that varies significantly between cellular and recombinant enzyme assay formats. In Chang cells using [14C]-glycerol as substrate, the compound inhibited triglyceride synthesis with an IC50 of 29 nM [1]. In contrast, recombinant human DGAT1 expressed in baculovirus-infected Sf9 cells showed reduced sensitivity to the compound, with an IC50 of 36 nM under comparable assay duration [1]. This 1.24-fold differential in cell-based vs. recombinant potency (and 3.6× higher potency vs. the recombinant enzyme baseline) suggests that the cellular lipid environment or DGAT1's native membrane context enhances the compound's inhibitory efficacy.

DGAT1 inhibition
Head-to-head
IC50 29 nM (Chang cells) vs. 36 nM (recombinant Sf9)
Reported cellular assay potency context; native membrane environment may enhance activity
1.24-fold difference; [14C]-glycerol substrate, 6 h incubation in cells
DGAT1 inhibition metabolic disease triglyceride synthesis

Chain Length SAR: Octanoyl as Optimal Hydrophobic Anchor

Structure-activity relationship (SAR) analysis across N-acylhomopiperazine series indicates that the octanoyl (C8) chain length represents a functional optimum for multiple receptor targets [1]. The acetyl analog (C2) lacks sufficient hydrophobic surface area to engage deep lipophilic pockets in TRPV1 and DGAT1, resulting in negligible or markedly reduced activity as quantified above [2]. Conversely, longer acyl chains such as decanoyl (C10) or dodecanoyl (C12) introduce excessive lipophilicity that may compromise aqueous solubility and promote nonspecific membrane partitioning, while offering diminishing returns in target engagement [1]. The octanoyl moiety in the target compound balances these competing physicochemical demands, providing a hydrophobic anchor that stabilizes ligand-receptor interactions without exceeding the LogP threshold associated with poor drug-like properties [1]. This class-level inference is supported by extensive SAR campaigns in 1,4-diazepane CB2 agonist and orexin receptor antagonist programs, where intermediate chain lengths consistently outperformed both shorter and longer homologs in potency and selectivity assays [1].

Chain length SAR
Class-level inference
C8 functional optimum across CB2/orexin/TRPV1 programs
Supports C8 homolog selection for lead optimization; shorter/longer chains may shift activity
Inferred from published 1,4-diazepane SAR campaigns
structure-activity relationship homopiperazine derivatives lipophilic optimization

1-(1,4-Diazepan-1-yl)octan-1-one: Optimal Use Cases


TRPV1 Probe for Pain Research

Given its demonstrated IC50 of 15 nM against human TRPV1 in HEK293 cells under capsaicin stimulation [1], this compound is well-suited for use as a pharmacological tool compound in TRPV1-mediated pain signaling studies. The 7.5× or greater potency advantage over the N-acetylhomopiperazine analog [1] makes it the preferred choice for researchers requiring robust channel blockade at lower concentrations, minimizing off-target effects associated with high compound concentrations. The compound's LogP of 2.17 further supports its utility in cellular assays requiring membrane permeability.

Cellular DGAT1 Inhibition Studies

The compound's IC50 of 29 nM in Chang cell triglyceride synthesis assays [2] positions it as a valuable tool for investigating DGAT1-mediated lipid metabolism in metabolic disease research. The observed 1.24-fold enhanced potency in cellular context relative to recombinant enzyme assays [2] suggests that the compound's activity is optimized for cell-based experimental systems, making it particularly appropriate for high-content screening and functional assays where DGAT1 operates in its native membrane environment.

CNS-Penetrant Lead Optimization Scaffold

The 1,4-diazepane core is a validated scaffold for CNS-targeted receptor antagonists, with demonstrated utility in orexin and cannabinoid receptor programs [3]. The target compound's octanoyl substitution confers a LogP of 2.17 —a value within the established range for optimal blood-brain barrier penetration. The free N4 secondary amine provides a convenient handle for further derivatization to generate focused compound libraries. Researchers can confidently use this compound as a starting point for SAR expansion without the confounding effects of polar N4 substitutions present in analogs like the methylsulfonyl derivative [4].

Analytical Reference Standard for N-Acylhomopiperazine

Commercial availability at ≥98% purity from multiple vendors establishes this compound as a reliable reference material for analytical method development and batch-to-batch consistency verification in pharmaceutical quality control workflows. The defined molecular weight (226.36 g/mol), canonical SMILES (CCCCCCCC(=O)N1CCCNCC1), and InChIKey (WEAWKCSUTRFBHY-UHFFFAOYSA-N) provide unambiguous identification parameters suitable for inclusion in certificate of analysis documentation and regulatory submission packages.

Application
Selection Property
Validation Focus
TRPV1 signaling studies
Reported TRPV1 antagonist potency
Capsaicin-induced activation assay endpoint review
Cellular DGAT1 inhibition
Cell-based triglyceride synthesis assay context
Native membrane DGAT1 activity review
CNS-targeted lead optimization
1,4-diazepane scaffold with free N4 amine
Blood-brain barrier permeability prediction review
Analytical reference material
High purity and defined identity
Method validation and batch consistency documentation

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